6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene
Description
6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene is an organic compound with the molecular formula C15H21Br It is a derivative of naphthalene, characterized by the presence of a bromine atom and multiple methyl groups
Properties
IUPAC Name |
6-bromo-1,1,4,4,7-pentamethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Br/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVIBWATZCPDIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(C=CC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449800 | |
| Record name | 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364626-67-5 | |
| Record name | 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of the Precursor Compound
Standard Laboratory-Scale Protocol
The most widely documented method involves electrophilic aromatic bromination of 1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene using molecular bromine (Br₂) in non-polar solvents such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). Key steps include:
- Reaction Setup : The precursor (0.10 mol) is dissolved in 611 mL of CCl₄ under nitrogen.
- Catalyst Addition : Boron trifluoride-tetrahydrofuran complex (BF₃·THF, 25.9 mmol) is introduced to activate Br₂ for electrophilic substitution.
- Temperature Control : The mixture is maintained at 0–5°C to suppress side reactions like over-bromination.
- Workup : After 2 hours, excess acetic acid quenches the reaction, followed by extraction with dichloromethane and purification via flash chromatography (hexane/EtOAc = 19:1).
Optimization Variables:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents di-/tri-brominated byproducts |
| Br₂ Stoichiometry | 1.1–1.3 equivalents | Minimizes residual precursor |
| Catalyst Loading | 10–15 mol% BF₃·THF | Enhances regioselectivity |
| Reaction Time | 2–4 hours | Balances conversion vs. degradation |
This method typically achieves 92% yield , with purity confirmed by GC-MS (DB-1 column, 40–260°C ramp) and ¹H NMR (δ 1.2–1.4 ppm for methyl groups).
Industrial-Scale Production
For bulk synthesis, continuous flow reactors replace batch processes to improve mixing and thermal regulation. Key features include:
- Automated Feed Systems : Precise dosing of Br₂ and precursor at 0.5 L/min.
- In-Line Monitoring : FTIR spectroscopy tracks intermediate formation in real time.
- Solvent Recycling : CCl₄ is recovered via distillation, reducing waste.
A pilot-scale trial using this setup reported a 95% conversion rate with <2% dibrominated impurities.
Alternative Synthetic Routes
Shapiro Reaction via Hydrazone Intermediate
A multi-step approach avoids direct bromination by leveraging the Shapiro reaction (Figure 1):
- Hydrazone Formation : Reacting 3,4-dihydro-1,1,4,4,7-pentamethylnaphthalen-2(1H)-one with p-toluenesulfonylhydrazide in methanol (77% yield).
- Alkene Generation : Treatment with methyl lithium (MeLi) in methyl tert-butyl ether (MTBE) eliminates nitrogen gas, producing 1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene (99% yield).
- Bromination : Subsequent reaction with Br₂/AlCl₃ introduces bromine at the C6 position (60% yield).
Challenges:
Friedel-Crafts Acylation Followed by Bromination
In a modified route, Friedel-Crafts acylation constructs the naphthalene backbone before bromination:
- Ketone Synthesis : Toluene reacts with dihydro-2,2,5,5-tetramethylfuran-3(2H)-one using AlCl₃ (44% yield).
- Bromination : Br₂/AlCl₃ selectively substitutes the C6 position (68% yield).
This method avoids precursor availability issues but introduces additional purification steps.
Computational Optimization Strategies
Design of Experiments (DOE) Frameworks
Fractional factorial designs identify critical variables for yield optimization:
- Factor Screening : Br₂ stoichiometry, solvent polarity, and catalyst type are prioritized.
- Response Surface Methodology (RSM) : Models predict optimal conditions (e.g., 1.2 eq Br₂, 12 mol% BF₃·THF, 3 hours at 3°C).
A DOE-guided trial achieved a 96% yield , reducing byproducts to <1%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Direct Bromination | 92 | 99.5 | High | 120 |
| Shapiro Reaction | 60 | 95 | Moderate | 280 |
| Friedel-Crafts Route | 68 | 98 | Low | 340 |
| Industrial Flow Process | 95 | 99.8 | Very High | 90 |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Major products are naphthoquinones or other oxidized derivatives.
Reduction Reactions: The primary product is 1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene.
Scientific Research Applications
Medicinal Applications
6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of naphthalene compounds exhibit significant anticancer properties. The structure of 6-bromo derivatives is thought to enhance their interaction with biological targets involved in cancer cell proliferation and apoptosis .
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains. The introduction of the bromine atom may enhance the lipophilicity and membrane permeability of the compound, making it a candidate for further antimicrobial studies .
Material Science Applications
In material science, this compound serves as an important building block for:
- Liquid Crystals : Its structural properties allow it to act as an intermediate in synthesizing liquid crystals utilized in display technologies.
- Organic Electronics : The compound's electronic properties can be exploited in organic semiconductor applications due to its ability to form stable thin films .
Case Study 1: Anticancer Activity
A study published in Nature Reviews highlighted the synthesis of various naphthalene derivatives and their evaluation against cancer cell lines. The results demonstrated that compounds similar to 6-bromo derivatives could induce apoptosis in malignant cells while sparing normal cells. This suggests a promising avenue for developing targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
Research conducted on naphthalene derivatives indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity. The study focused on the interaction between these compounds and bacterial membranes. It was found that 6-bromo derivatives showed significant inhibition against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
- 6-Bromo-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene
- 6-Bromo-1,1,4,4,7-pentamethyl-naphthalene
Uniqueness
6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene is unique due to its specific substitution pattern and the presence of both bromine and multiple methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene (CAS No. 364626-67-5) is a brominated derivative of naphthalene characterized by its unique molecular structure comprising multiple methyl groups and a bromine atom. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields including medicinal chemistry and organic synthesis.
- Molecular Formula : C15H21Br
- Molecular Weight : 279.23 g/mol
- IUPAC Name : 6-bromo-1,1,4,4,7-pentamethylnaphthalene
Synthesis
The synthesis of this compound typically involves the bromination of its precursor compound using bromine (Br2) in solvents like carbon tetrachloride or chloroform under controlled conditions to prevent over-bromination .
Biological Activity
Research on the biological activity of this compound indicates several potential mechanisms and effects:
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The compound may act as an inhibitor or activator of specific enzymes due to the presence of the bromine atom and methyl groups which modulate its reactivity and binding affinity.
- Receptor Binding : It may interact with biological receptors influencing various signaling pathways.
Potential Biological Effects
Studies have suggested that this compound exhibits:
- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties which can protect cells from oxidative stress.
- Antimicrobial Properties : Some research highlights its potential in inhibiting the growth of certain bacterial strains.
Research Applications
The compound's unique structure allows it to be used in various research applications:
- Drug Discovery : Its potential therapeutic properties make it a candidate for further investigation in drug development.
- Chemical Synthesis : As a precursor in organic synthesis for creating more complex molecules.
Q & A
Q. What are the standard synthesis protocols for 6-Bromo-1,1,4,4,7-pentamethyl-1,4-dihydronaphthalene, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via bromination under inert atmospheres. A documented procedure involves reacting the precursor with bromine in dichloromethane at 0–20°C for 2 hours, using boron trifluoride-tetrahydrofuran complex as a catalyst, achieving 92% yield . Key variables affecting yield include:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions.
- Catalyst stoichiometry : Excess BF₃·THF improves electrophilic substitution efficiency.
- Inert atmosphere : Prevents oxidation of intermediates.
Researchers should validate purity via GC-MS or HPLC, referencing NIST spectral libraries .
Q. How can researchers characterize this compound’s structure and purity using spectroscopic and chromatographic methods?
Methodological Answer:
- Gas Chromatography (GC) : Use polar (e.g., DB-1) or non-polar (CP Sil 5 CB) columns with temperature ramps (e.g., 40°C to 260°C) to resolve volatile byproducts .
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) to confirm substituent positions.
- Mass Spectrometry : Cross-reference observed molecular ion peaks ([M]⁺) with PubChem or NIST databases .
Q. What safety protocols are critical when handling brominated naphthalene derivatives?
Methodological Answer:
- Lab Regulations : Follow institutional Chemical Hygiene Plans, including 100% compliance on safety exams for advanced labs .
- Toxicology Mitigation : Use fume hoods for bromine handling; review ATSDR guidelines for naphthalene analog toxicity (e.g., respiratory irritation, carcinogenicity risks) .
Advanced Research Questions
Q. How can experimental design optimize synthetic yield while minimizing byproducts?
Methodological Answer: Adopt a Design of Experiments (DOE) framework:
- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., bromine stoichiometry, solvent polarity).
- Response Surface Methodology (RSM) : Model nonlinear relationships between temperature and catalyst loading to pinpoint optimal conditions .
- Computational Pre-screening : ICReDD’s quantum chemical reaction path searches can predict feasible pathways, reducing trial-and-error experimentation .
Q. How to resolve contradictions in spectral data or reactivity predictions for this compound?
Methodological Answer:
- Cross-Validation : Compare experimental IR/Raman spectra with quantum mechanical simulations (e.g., COMSOL Multiphysics or Gaussian) to identify discrepancies in vibrational modes .
- Isotopic Labeling : Use deuterated analogs to isolate specific reaction steps (e.g., bromination vs. methyl migration).
- Multi-database Consensus : Aggregate data from NIST, PubChem, and EPA DSSTox to validate structural assignments .
Q. What computational strategies elucidate reaction mechanisms involving brominated naphthalene derivatives?
Methodological Answer:
- Transition State Analysis : Apply density functional theory (DFT) to map energy profiles for bromination and methyl group steric effects.
- Machine Learning (ML) : Train models on existing reaction datasets to predict regioselectivity in polybrominated analogs .
- Dynamic Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy coupled with real-time data analytics to track intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
